DL-Arabinose
Overview
Description
DL-Arabinose is a five-carbon sugar, also known as an aldopentose, which exists as a mixture of its two enantiomers, D-arabinose and L-arabinose. It is commonly found in nature as a component of biopolymers such as hemicellulose and pectin. This compound is used extensively in the pharmaceutical and food industries due to its properties as a sweetener and its role in various biochemical processes .
Mechanism of Action
Target of Action
DL-Arabinose, a mixture of the diastereomers D-arabinose and L-arabinose , primarily targets the L-arabinose-binding periplasmic protein , the Arabinose operon regulatory protein , and Aldose 1-epimerase . These proteins are found in Escherichia coli (strain K12) . The L-arabinose-binding periplasmic protein and the Arabinose operon regulatory protein are involved in the transport and catabolism of L-arabinose .
Mode of Action
It is known that it interacts with its targets to regulate the initiation of transcription of the arabad operon . This operon is involved in the metabolism of L-arabinose .
Biochemical Pathways
This compound is involved in the L-arabinose utilization pathway . It is converted to L-ribulose by the enzyme L-arabinose isomerase . L-ribulose is then converted to L-ribulose-5-phosphate by L-ribulokinase, which is further metabolized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase . D-xylulose-5-phosphate is an intermediate in the pentose phosphate pathway .
Pharmacokinetics
It is known that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution .
Result of Action
The result of this compound’s action is the regulation of the metabolism of L-arabinose . This can have downstream effects on various biochemical processes, including the pentose phosphate pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvent mixtures can affect its bioavailability and efficacy . Furthermore, this compound’s stability and transformation from its constituent enantiomers can be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
DL-Arabinose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the crystallization behavior of chiral diastereomers . It has been found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by modulating gene expression and cellular metabolism . It is a key component in the assembly and recycling of arabinose-containing cell wall polymers and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation of stable racemic compounds and influences the crystallization behavior of chiral diastereomers . It also plays a role in the interconversion of UDP-Ara p to UDP-Ara f in the cytosol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound crystallizes as a stable racemic compound and transforms quickly from its constituent enantiomers when in solution . This indicates its stability and potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the de novo synthesis and interconversion of arabinose-containing cell wall polymers and proteins . It is also involved in the formation of stable racemic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Arabinose can be synthesized through the acid hydrolysis of gum arabic, followed by multiple purification steps. Another method involves the biopurification of L-arabinose from xylose mother liquor using yeast strains that metabolize other sugars but not L-arabinose . The fermentation conditions for this method include a 75-hour fermentation time at 32.5°C in a medium containing 21% xylose mother liquor .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as gum arabic or the use of biotechnological methods to enhance yield and purity. The biopurification method mentioned above is particularly cost-effective and high-performance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: DL-Arabinose undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid to produce arabinonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride to yield arabinitol.
Isomerization: L-Arabinose isomerase can catalyze the isomerization of L-arabinose to L-ribulose.
Major Products:
Arabinonic Acid: Produced through oxidation.
Arabitol: Produced through reduction.
L-Ribulose: Produced through isomerization.
Scientific Research Applications
DL-Arabinose has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various compounds.
Biology: Studied for its role in metabolic pathways and its effects on enzyme activity.
Industry: Utilized as a low-calorie sweetener and in the production of biofuels.
Comparison with Similar Compounds
D-Ribose: A component of RNA and involved in energy production.
2-Deoxy-D-Ribose: A component of DNA.
D-Xylose:
DL-Arabinose stands out due to its unique properties and diverse applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333192 | |
Record name | dl-Xylose | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |
Record name | Pectin | |
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Solubility |
DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |
Record name | PECTIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
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Mechanism of Action |
IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT. | |
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Color/Form |
Coarse or fine powder, yellowish white | |
CAS No. |
58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |
Record name | xylose | |
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Record name | D-Lyxose | |
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Record name | L-xylose | |
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Record name | L-arabinose | |
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Record name | Arabinose | |
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Record name | L-Lyxose | |
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Record name | dl-Xylose | |
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Record name | Arabinose | |
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Record name | Pectin | |
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Record name | DL-xylose | |
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Record name | L-lyxose | |
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Record name | DL-arabinose | |
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Record name | Xylose | |
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Record name | PECTIN | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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